1-Butynyl Iodide
Overview
Description
1-Butynyl Iodide is an organic compound with the molecular formula C4H5I. It is an iodo derivative of butyne, characterized by the presence of an iodine atom attached to a butyne chain. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
1-Butynyl Iodide can be synthesized through several methods, including metal catalysis, base catalysis, and phase transfer catalysis. Traditional methods often involve the use of ultrasound, Grignard reagents, and lithium reagents. These methods typically require harsh reaction conditions and can have issues with selectivity and controllability .
Chemical Reactions Analysis
1-Butynyl Iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The triple bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes or alkenes.
Common reagents used in these reactions include molecular iodine, hydrogen halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butynyl Iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine: While specific applications in biology and medicine are less common, derivatives of this compound can be used in the development of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of various industrial chemicals and materials, particularly in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Butynyl Iodide involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which this compound is used.
Comparison with Similar Compounds
1-Butynyl Iodide can be compared to other similar compounds such as:
1-Iodobutane: An iodo derivative of butane, used as an alkylating agent.
1-Bromobutane: Similar to 1-Iodobutane but with a bromine atom instead of iodine.
1-Chlorobutane: Another similar compound with a chlorine atom.
The uniqueness of this compound lies in its triple bond, which provides additional reactivity and versatility in chemical synthesis compared to its saturated counterparts.
Properties
IUPAC Name |
1-iodobut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5I/c1-2-3-4-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHAMKUHSWZJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512834 | |
Record name | 1-Iodobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66794-29-4 | |
Record name | 1-Iodobut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butynyl Iodide (stabilized with Copper chip) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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